7-(2-Oxo-1,2-diphenylethoxy)-2H-1-benzopyran-2-one
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Overview
Description
7-(2-Oxo-1,2-diphenylethoxy)-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural and synthetic compounds, and an oxo-diphenylethoxy group, which adds to its chemical reactivity and potential utility.
Preparation Methods
The synthesis of 7-(2-Oxo-1,2-diphenylethoxy)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane with hexafluoroacetone . This reaction proceeds through the formation of cage phosphorane and spirophosphorane intermediates, which are then hydrolyzed to yield the desired product. The reaction conditions often include the use of methylene chloride as a solvent and mild hydrolysis to form cyclic phosphates .
Chemical Reactions Analysis
7-(2-Oxo-1,2-diphenylethoxy)-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with hexafluoroacetone leads to the formation of cage and spirophosphoranes . Common reagents used in these reactions include hexafluoroacetone, methylene chloride, and various hydrolyzing agents. The major products formed from these reactions are cyclic phosphates and other phosphorus-containing compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows it to interact with different biological targets, making it a valuable tool in medicinal chemistry .
Mechanism of Action
The mechanism of action of 7-(2-Oxo-1,2-diphenylethoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo-diphenylethoxy group is particularly reactive, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
62369-34-0 |
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Molecular Formula |
C23H16O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-(2-oxo-1,2-diphenylethoxy)chromen-2-one |
InChI |
InChI=1S/C23H16O4/c24-21-14-12-16-11-13-19(15-20(16)27-21)26-23(18-9-5-2-6-10-18)22(25)17-7-3-1-4-8-17/h1-15,23H |
InChI Key |
USINMGKZFKTLAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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